molecular formula C12H10N4OS3 B2790390 4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1172423-76-5

4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2790390
CAS RN: 1172423-76-5
M. Wt: 322.42
InChI Key: BUSWWHWKTCPCBX-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazole and a thiadiazole ring. These types of compounds often exhibit interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and thiadiazole rings, along with a carboxamide group. The presence of sulfur and nitrogen in the rings would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxamide group. The sulfur and nitrogen atoms in the rings could potentially act as nucleophiles in reactions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.

Antifungal Activity

Some thiazole derivatives, like abafungin, have antifungal properties . They can be used to treat fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . For example, ritonavir, an antiretroviral drug, contains a thiazole ring .

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess water and salt.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activity . They have the potential to be used in the treatment of cancer. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing analogs with improved properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For instance, some thiazole derivatives have been found to interfere with bacterial quorum sensing pathways, affecting nutrient availability, defense mechanisms, and coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.

Result of Action

Some thiazole derivatives have been found to exhibit potent cytotoxicity activity on human tumor cell lines .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name

4-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS3/c1-6-10(20-16-15-6)11(17)14-12-13-9-7(18-2)4-3-5-8(9)19-12/h3-5H,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWWHWKTCPCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

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